molecular formula C19H11BrN4O5S B11537339 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11537339
M. Wt: 487.3 g/mol
InChI Key: YITXDUPBSMZHAI-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H12BrN3O3S and a molecular weight of 442.294 g/mol . This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a nitro-substituted isoindoline-1,3-dione moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitro group are believed to play crucial roles in its biological activity. For instance, the thiazole ring can interact with enzymes and receptors, while the nitro group can undergo reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar compounds to N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE include:

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE lies in its specific combination of a bromophenyl group, thiazole ring, and nitro-substituted isoindoline-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H11BrN4O5S

Molecular Weight

487.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C19H11BrN4O5S/c20-11-6-4-10(5-7-11)13-9-30-19(21-13)22-15(25)8-23-17(26)12-2-1-3-14(24(28)29)16(12)18(23)27/h1-7,9H,8H2,(H,21,22,25)

InChI Key

YITXDUPBSMZHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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